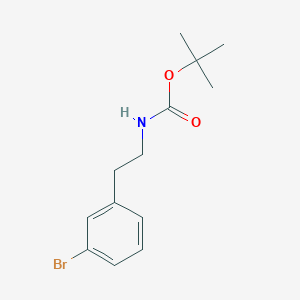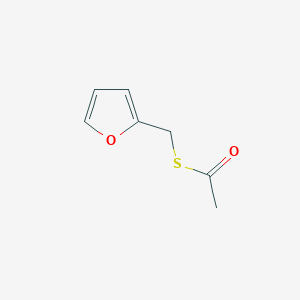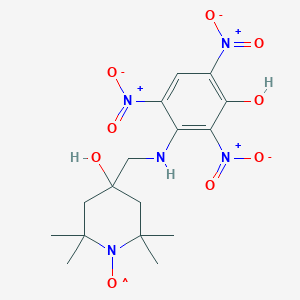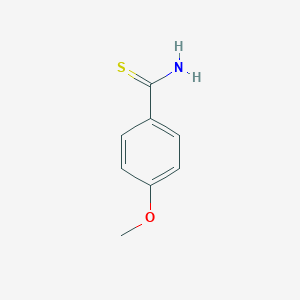
4-Methoxythiobenzamide
Vue d'ensemble
Description
- Sa formule chimique est C₈H₉NOS , et sa masse moléculaire est de 167,2 g/mol .
- Le composé est constitué d'un cycle benzénique avec un groupe méthoxy (–OCH₃) et un groupe thioamide (–CSNH₂) qui lui sont attachés.
- Les thiobenzamides, y compris la 4-méthoxythiobenzamide, présentent une hépatotoxicité puissante in vivo .
4-méthoxythiobenzamide : (Numéro CAS : 2362-64-3) est un intermédiaire de synthèse couramment utilisé dans la synthèse pharmaceutique.
Méthodes De Préparation
Voies de synthèse : La synthèse de la 4-méthoxythiobenzamide implique diverses méthodes, mais une approche courante est la réaction entre la 4-méthoxyaniline et le disulfure de carbone.
Conditions de réaction : La réaction se produit généralement en présence d'une base (comme l'hydroxyde de sodium) et d'un solvant organique (par exemple, le diméthylformamide, DMF).
Production industrielle : Bien que non largement produite industriellement, les chercheurs synthétisent souvent ce composé pour des applications spécifiques.
Analyse Des Réactions Chimiques
Réactivité : La 4-méthoxythiobenzamide peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants :
Principaux produits : Les produits spécifiques dépendent des conditions de réaction et des réactifs utilisés.
Applications de la recherche scientifique
Chimie : Les chercheurs utilisent la 4-méthoxythiobenzamide comme élément constitutif de molécules plus complexes.
Biologie et médecine : Ses propriétés hépatotoxiques la rendent précieuse pour étudier la toxicité et le métabolisme hépatiques.
Industrie : Bien que non largement utilisée, elle pourrait trouver des applications dans des procédés chimiques spécialisés.
Mécanisme d'action
- Le mécanisme exact par lequel la 4-méthoxythiobenzamide exerce ses effets reste un domaine de recherche actif.
- Il interagit probablement avec des cibles moléculaires ou des voies spécifiques liées à la fonction et à la toxicité hépatiques.
Applications De Recherche Scientifique
Chemistry: Researchers use 4-methoxythio Benzamide as a building block for more complex molecules.
Biology and Medicine: Its hepatotoxic properties make it valuable for studying liver toxicity and metabolism.
Industry: Although not widely used, it may find applications in specialized chemical processes.
Mécanisme D'action
- The exact mechanism by which 4-methoxythio Benzamide exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways related to liver function and toxicity.
Comparaison Avec Des Composés Similaires
Composés similaires : D'autres thiobenzamides, telles que la 4-bromophénylthiobenzamide, présentent des similitudes structurelles.
Unicité : L'unicité de la 4-méthoxythiobenzamide réside dans sa combinaison spécifique de groupes fonctionnels.
Propriétés
IUPAC Name |
4-methoxybenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-10-7-4-2-6(3-5-7)8(9)11/h2-5H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWVTPKUHJOVTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178296 | |
| Record name | Benzenecarbothioamide, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2362-64-3 | |
| Record name | 4-Methoxybenzenecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenecarbothioamide, 4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenecarbothioamide, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the main finding of the research paper regarding the reaction of 4-Methoxythiobenzamide with a brominated benzolactone/lactam?
A: The research paper [] investigated the reaction of a specific brominated benzolactone/lactam compound with this compound and thiourea. Instead of the expected Eschenmoser coupling reaction, the researchers observed an unexpected ring transformation in the case of this compound and dimerization with thiourea. This highlights the potential for this compound to participate in diverse and unexpected reactions depending on the specific substrate and reaction conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine](/img/structure/B133912.png)


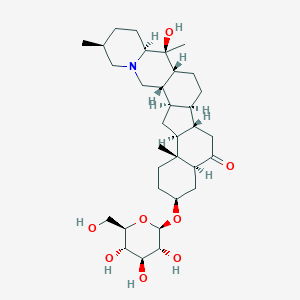

![N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine](/img/structure/B133925.png)

